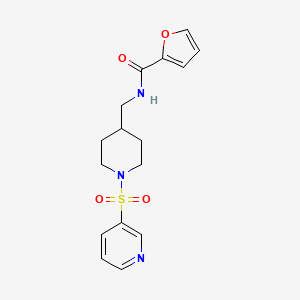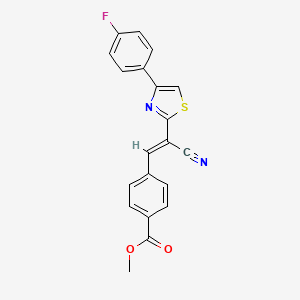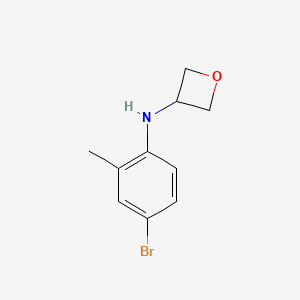![molecular formula C22H22N2O3S B3017590 N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 392322-94-0](/img/structure/B3017590.png)
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide" is a benzamide derivative, a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of disorders related to dopamine receptor activity, such as schizophrenia and Parkinson's disease . These compounds are characterized by a benzamide moiety and are modified with various substituents to enhance their activity and selectivity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the introduction of various functional groups to the benzamide core. For example, the synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides involves replacing the sulfamoyl group in sulpiride with a sulfonamido group to test for dopamine receptor blockade . Another example is the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were synthesized to evaluate their anti-inflammatory and anti-cancer properties . These synthetic approaches are crucial for creating compounds with the desired biological activity and pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the crystal structure of a novel benzamide was determined to crystallize in a triclinic system, and its molecular geometry was confirmed using density functional theory (DFT) calculations . Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of a benzothiadiazine derivative, was characterized to understand its intermolecular interactions .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . Additionally, the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed to predict the charge transfer within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their vibrational frequencies, hyperpolarizability, and thermodynamic properties, are often calculated using DFT . These properties are essential for understanding the stability and reactivity of the compounds. For instance, the first-order hyperpolarizability and related properties of the molecule can indicate its potential as a nonlinear optical material . The thermodynamic properties can provide insights into the stability of the compound under different temperatures .
科学的研究の応用
Novel Zinc Ion-Selective Membrane Electrode
- Application: Used as a novel electroactive material for the preparation of PVC-based Zn2+-selective electrode. This electrode exhibited a working concentration range of 10−5–10−1 M, with a Nernstian slope of 29.3 mV per decade and a fast response time of 20 s. It exhibits very good selectivity over alkali, alkaline earth, and transition metal ions, useful for determining zinc(II) contents in rock materials and as an indicator in potentiometric titration of Zn2+ against EDTA (Saleh & Gaber, 2001).
Carbonic Anhydrase Inhibitors
- Application: Aromatic sulfonamide inhibitors of carbonic anhydrases (CA) I, II, IV, and XII were studied. Compounds exhibited nanomolar half maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, indicating potential for therapeutic applications targeting different CA isoenzymes (Supuran et al., 2013).
Synthesis of Novel Acridine and Bis Acridine Sulfonamides
- Application: Investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly the cytosolic isoforms hCA I, II, and VII. These compounds were found to inhibit hCA I in the micromolar range and hCA II and VII with higher affinity, indicating potential for therapeutic use in diseases where CA activity is implicated (Ulus et al., 2013).
Anticancer Evaluation
- Application: Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against four cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Insecticide Activity
- Application: Flubendiamide, a novel class of insecticide with a unique chemical structure, showed extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains. Its unique mode of action and safety for non-target organisms suggest its suitability for integrated pest management programs (Tohnishi et al., 2005).
特性
IUPAC Name |
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-3-17-9-7-8-12-21(17)23-22(25)18-13-15-20(16-14-18)28(26,27)24(2)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKOWXCUMGDRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)
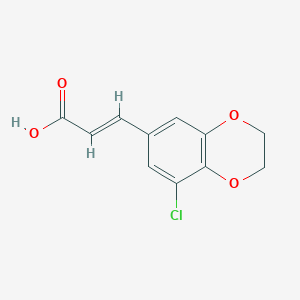
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)
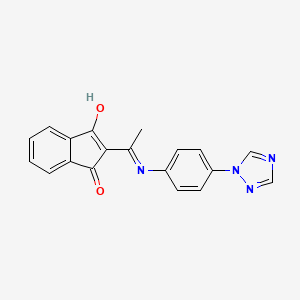

![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)


